Isocorydione

Beschreibung

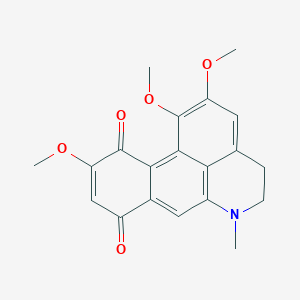

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H19NO5 |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,4,7,9(17),13,15-hexaene-3,6-dione |

InChI |

InChI=1S/C20H19NO5/c1-21-6-5-10-7-15(25-3)20(26-4)18-16(10)12(21)8-11-13(22)9-14(24-2)19(23)17(11)18/h7-9H,5-6H2,1-4H3 |

InChI-Schlüssel |

LOVFEXLCRYBVRA-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC2=CC(=C(C3=C4C(=CC1=C23)C(=O)C=C(C4=O)OC)OC)OC |

Synonyme |

isocorydione |

Herkunft des Produkts |

United States |

Natural Abundance and Isolation Methodologies of Isocorydione

Plant Sources and Botanical Distribution of Isocorydione and Related Alkaloids

Aporphine (B1220529) alkaloids, including this compound and isocorydine (B1672225), are distributed across numerous plant families and genera. nih.govgoogle.comnih.gov Families particularly rich in alkaloids include Papaveraceae and Menispermaceae. nih.govcambridgescholars.comnih.gov

Dicranostigma leptopodum Fedde

Dicranostigma leptopodum (Maxim) Fedde, a plant mainly distributed in the northwest of China and belonging to the Papaveraceae family, is a known source of aporphine alkaloids. nih.govnih.govnih.gov Isocorydine is reported to be abundant in this plant. nih.govnih.govtandfonline.com While isocorydine is found in abundance, this compound has also been isolated from D. leptopodum, although typically in smaller amounts. nih.gov Phytochemical investigations of D. leptopodum have revealed the presence of various alkaloid types, including aporphine, protoberberine, protopine, and morphine-type alkaloids. nih.govresearchgate.nettandfonline.com

Research findings on the alkaloid content in Dicranostigma leptopodum include the isolation of:

Isocorydine nih.govnih.govtandfonline.comresearchgate.nettandfonline.comnih.gov

Corydine (B190833) nih.govresearchgate.nettandfonline.comnih.gov

Sanguinarine nih.govtandfonline.comnih.gov

Chelerythrine nih.govtandfonline.comnih.gov

Magnoflorine nih.govtandfonline.comnih.gov

Protopine nih.govresearchgate.net

Sinoacutine researchgate.net

Berberrubine nih.govtandfonline.com

5-hydroxy-coptisine nih.govtandfonline.com

10-O-methylhernovine nih.gov

Nantenine nih.gov

Corytuberine (B190840) nih.gov

Lagesianine A nih.gov

Dihydrochelerythrine nih.gov

Dihydrocryptopine nih.gov

Allocryptopine nih.gov

Stephania cepharantha

Stephania cepharantha Hayata, a plant belonging to the Menispermaceae family, is another source from which this compound has been isolated. nih.govresearchgate.net Studies on the stems and leaves of S. cepharantha have identified this compound among other alkaloids. nih.govresearchgate.net This isolation of this compound from S. cepharantha marked its first reported isolation from the Menispermaceae family. nih.govresearchgate.net Stephania cepharantha is also known for containing bisbenzylisoquinoline alkaloids like cepharanthine. nih.govscispace.com

Alkaloids isolated from Stephania cepharantha include:

this compound nih.govresearchgate.net

Lysicamine nih.govresearchgate.net

Tetrahydropalmatine nih.govresearchgate.net

Palmatine nih.govresearchgate.net

Corydalmine nih.govresearchgate.net

Corypalmine nih.govresearchgate.net

Sinoracutine nih.govresearchgate.net

Sinoacutine nih.govresearchgate.net

Cepharamine nih.govresearchgate.net

Isocorydine nih.govresearchgate.net

Corydine nih.govresearchgate.net

Magnoflorine researchgate.netscispace.com

Menisperine researchgate.netscispace.com

Steponine researchgate.netscispace.com

Cyclanoline researchgate.netscispace.com

Oblongine researchgate.netscispace.com

Stecepharine researchgate.netscispace.com

Tetradehydroreticuline researchgate.net

cis-N-Methylcapaurine researchgate.net

2'-N-methylisotetrandrine researchgate.net

Cepharatines A-D (hasubanan-type alkaloids) researchgate.netacs.org

Cephasamine (morphinane-type alkaloid) acs.org

Cephakicine (morphinane-type alkaloid) acs.org

Cephatonine (hasubanane-type alkaloid) acs.org

Here is a data table summarizing some plant sources and related alkaloids:

| Plant Species | Family | This compound Present | Other Relevant Alkaloids Found |

| Dicranostigma leptopodum | Papaveraceae | Yes | Isocorydine, Corydine, Sanguinarine, Chelerythrine, Magnoflorine, Protopine, Sinoacutine, Berberrubine, 5-hydroxy-coptisine, etc. nih.govnih.govtandfonline.comresearchgate.nettandfonline.comnih.gov |

| Stephania cepharantha | Menispermaceae | Yes | Isocorydine, Corydine, Palmatine, Cepharanthine, etc. nih.govresearchgate.netnih.govscispace.com |

| Hernandia sonora | Hernandiaceae | Reported | Data available nih.gov |

| Dehaasia incrassata | Lauraceae | Reported | Data available nih.gov |

| Dehaasia triandra | Lauraceae | Reported | Northis compound, Dehatriphine acs.orgacs.org |

| Nelumbo nucifera | Nymphaeaceae | Exclusively detected | Nuciferine, Pronuciferine, Dehydronuciferine researchgate.net |

Other Relevant Species

This compound has also been reported in other plant species, including Hernandia sonora and Dehaasia incrassata. nih.gov Additionally, Dehaasia triandra has been noted as a source of this compound, along with northis compound and dehatriphine. acs.orgacs.org While isocorydine is widely distributed in various plants, including Stephania japonica and Dactylicapnos scandens, this compound is reported to be exclusively detected in Nelumbo nucifera among certain alkaloid types. researchgate.net

Chromatographic and Extraction Techniques for this compound Isolation from Natural Sources

The isolation of alkaloids like this compound from complex plant matrices necessitates the use of effective extraction and separation techniques. tandfonline.commedcraveonline.comchromatographyonline.com

Column Chromatography Applications

Column chromatography is a widely used technique for the isolation and purification of alkaloids from plant extracts. nih.govnih.govresearchgate.netacs.orgchromatographyonline.comwindows.net This method separates compounds based on their differential partitioning between a stationary phase (often silica (B1680970) gel) and a mobile phase. nih.govnih.govacs.orgijpsjournal.comwikipedia.org

In the isolation of isocorydine (from which this compound can be synthesized or co-isolated in small amounts), column chromatography on silica gel has been employed. nih.gov Similarly, the isolation of alkaloids from Stephania cepharantha, including this compound, has utilized column chromatography with various stationary phases such as MCI CHP 20P, silica gel, Rp-18, Sephadex LH-20, and polyamide. nih.govresearchgate.netbvsalud.org The choice of stationary and mobile phases is crucial for achieving effective separation of the diverse alkaloids present in plant extracts. nih.govchromatographyonline.comijpsjournal.com

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers advantages in the separation of natural products, particularly those that may undergo irreversible adsorption on solid stationary phases used in traditional column chromatography. mdpi.commdpi.comresearchgate.netnih.gov HSCCC separates compounds based on their partition coefficients between two immiscible liquid phases. wikipedia.orgmdpi.commdpi.com

While the provided search results specifically mention the use of HSCCC for separating other compounds like coptisine and bafilomycin A1, and discuss its general application in natural product isolation, there is a mention of this compound being separated using the high-speed countercurrent chromatography method with a reported purity. mdpi.commdpi.comnih.govcuni.czresearchgate.net This indicates that HSCCC is a viable technique for the isolation and purification of this compound, potentially offering a more efficient or straightforward approach compared to multi-step traditional chromatography for certain applications or plant sources. mdpi.commdpi.comnih.gov

Here is a data table summarizing isolation techniques:

| Technique | Description | Application for this compound Isolation |

| Column Chromatography (CC) | Separation based on differential partitioning between stationary and mobile phases. | Widely used for isolating alkaloids, including this compound and isocorydine, from plant extracts using various stationary phases. nih.govnih.govresearchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid stationary phase. | Reported as a method used for the separation of this compound, offering potential advantages for purification. cuni.cz |

| Liquid-Liquid Extraction (LLE) | Used for initial sample pretreatment and enrichment of target compounds. | Often employed as a preliminary step before chromatographic separation. researchgate.net |

Other Advanced Isolation Methods

While standard column chromatography on silica gel is a commonly reported method for isolating this compound nih.govsemanticscholar.org, other advanced techniques are employed for the isolation of alkaloids from plant sources, which may be applicable to this compound, particularly from complex mixtures or related plant species.

Centrifugal Partition Chromatography (CPC) is one such technique that has been utilized for the isolation of alkaloids, including dibenzpyrrocolines, from other Formosan lauraceous plants like Litsea species nih.gov. This method, a type of liquid-liquid chromatography, can be advantageous for separating compounds with similar polarities and can handle larger sample sizes compared to analytical HPLC.

Counter-current chromatography (CCC), specifically pH-zone-refining CCC, has been reported for the preparative isolation of alkaloids from Dactylicapnos scandens, a plant in the same family (Papaveraceae) as some this compound sources nih.govsemanticscholar.orgdntb.gov.ua. This technique separates compounds based on their differential partitioning between two immiscible liquid phases, with the pH of the mobile phase controlled to influence the ionization state and thus the distribution of ionizable compounds like alkaloids. The successful application of CCC to isolate alkaloids from a related genus suggests its potential utility for isolating this compound.

These advanced chromatographic techniques offer alternatives to traditional column chromatography, potentially providing better resolution, higher purity, and improved efficiency for the isolation of this compound from diverse and complex plant extracts.

Chemical Synthesis and Derivatization Strategies for Isocorydione

Total Synthesis Approaches to Isocorydione

Total synthesis of complex natural products like aporphine (B1220529) alkaloids involves the construction of the molecule from simpler, readily available precursors through a series of controlled chemical reactions. accessscience.comnih.gov While specific detailed routes for the total synthesis of this compound from basic starting materials are not extensively detailed in the immediate search results, the conversion of related aporphine alkaloids or their precursors through oxidative strategies is a key theme.

Oxidation Reactions for this compound Formation (e.g., Fremy's Radical)

Oxidation reactions play a crucial role in the synthesis of quinone-containing compounds like this compound. nih.govoaepublish.comnih.govwikipedia.org A prominent method for the synthesis of this compound involves the oxidation of isocorydine (B1672225), a naturally occurring aporphine alkaloid. nih.govmdpi.comresearchgate.net Fremy's radical, potassium nitrosodisulfonate (ON(SO₃K)₂), is a mild and effective oxidant commonly employed for the conversion of phenols to p-benzoquinones, a structural feature present in this compound. nih.govmdpi.comresearchgate.netgoogleapis.com

The semisynthesis of this compound (Compound 2) from isocorydine (Compound 1) using Fremy's radical has been reported. nih.govmdpi.com This reaction typically involves stirring isocorydine with Fremy's radical in an aqueous buffer solution, such as sodium dihydrogen phosphate (B84403), often at controlled temperatures. nih.govnih.gov Optimization studies have indicated that factors such as reaction time, pH, temperature, and the ratio of isocorydine to Fremy's radical can influence the reaction yield. nih.gov Under optimized conditions, a yield of up to 50.0% for this compound has been achieved using Fremy's radical in a sodium dihydrogen phosphate solution at pH 10 and 25 °C with a 1:2 ratio of isocorydine to Fremy's radical. nih.gov

Reaction Mechanisms and Intermediate Characterization

The oxidation of isocorydine to this compound using Fremy's radical is proposed to involve a mechanism where isocorydine loses hydrogen atoms from its chemical structure through the action of Fremy's radicals. nih.govmdpi.com Specifically, the hydrogen atom located at the C-8 position of isocorydine is noted for its high chemical reactivity and is easily lost during this oxidation process. nih.govmdpi.com

Semisynthesis of this compound Derivatives from Natural Precursors

Semisynthesis involves using naturally occurring compounds as starting materials for the synthesis of novel or related compounds. google.com Isocorydine, an aporphine alkaloid isolated from plants like Dicranostigma leptopodum, serves as a key natural precursor for the semisynthesis of this compound and its derivatives. nih.govmdpi.com As discussed in the previous section, the oxidation of isocorydine using Fremy's radical is a prime example of a semisynthetic route to obtain this compound. nih.govmdpi.comresearchgate.netnih.gov

Beyond the direct conversion to this compound, isocorydine can be chemically modified at various positions to generate a library of derivatives. mdpi.comnih.govnih.gov These modifications aim to explore the structure-activity relationships and potentially enhance desirable properties.

Rational Design and Synthesis of Novel this compound Analogs

Rational design in chemical synthesis involves the deliberate design of molecular structures with specific properties in mind, often based on understanding the relationship between structure and activity. nih.govkib.ac.cnthieme.demdpi.com For this compound and its related aporphine alkaloids, rational design and synthesis of analogs have been pursued to improve their biological activity. mdpi.comnih.gov

Structural Modification at Specific Positions (e.g., C-8 Position)

Structural modifications at specific positions of the isocorydine scaffold have been a focus in the design of novel analogs. mdpi.comjapsonline.comnih.govnih.gov The C-8 position in the D ring of isocorydine has been identified as a key site for modification. mdpi.comjapsonline.comnih.govnih.gov Research has shown that modifications at the C-8 position can significantly influence the biological activity of these alkaloids. mdpi.comresearchgate.netnih.govnih.gov

Various functional groups have been introduced at the C-8 position through chemical reactions. For instance, a nitro group can be introduced at C-8 by nitration of isocorydine at low temperatures to avoid oxidation of the phenolic hydroxyl group. nih.gov The introduction of an amino group at C-8 (forming 8-amino-isocorydine) has also been explored. mdpi.comnih.gov The synthesis of 8-amino-isocorydine from isocorydine has been reported, involving steps such as nitration followed by reduction. Other modifications at C-8, such as the introduction of amide or ureido groups, have also been investigated. japsonline.comnih.gov

An interactive data table summarizing some C-8 modified isocorydine derivatives and their synthesis approaches is presented below:

| Compound Name | Precursor | Modification Position | Modification Type | Synthesis Approach |

| This compound | Isocorydine | - | Oxidation | Semisynthesis (e.g., Fremy's radical) nih.govmdpi.comnih.gov |

| 8-Amino-isocorydine | Isocorydine | C-8 | Amino group | Nitration followed by reduction |

| 8-Nitro-isocorydine | Isocorydine | C-8 | Nitro group | Nitration at low temperature nih.gov |

| 8-Hydroxylamine-isocorydione | This compound | C-8 | Hydroxylamine addition | Nucleophilic addition to carbonyl nih.govmdpi.com |

| 8-Acetamino-isocorydine | 8-Amino-isocorydine | C-8 | Acetamide group | Acetylation mdpi.comresearchgate.net |

Generation of Prodrugs and Stable Analogs

In some cases, synthesized analogs may exhibit limitations such as poor stability, which can affect their utility. mdpi.com To address such issues, the generation of prodrugs or more stable analogs is a common strategy in medicinal chemistry. A prodrug is an inactive precursor of a drug that is converted into the active form within the body. This approach can be used to improve pharmacokinetic properties, such as stability and bioavailability.

An example related to this compound derivatives is the case of 8-amino-isocorydine. While the introduction of an amino group at C-8 showed promising activity, 8-amino-isocorydine was found to be unstable in aqueous solution at room temperature. mdpi.comresearchgate.net To overcome this instability, a prodrug, 8-acetamino-isocorydine, was prepared by acetylation of 8-amino-isocorydine. mdpi.comresearchgate.net This acetylated derivative served as a more stable form that could be converted in vivo to the active 8-amino-isocorydine. mdpi.comresearchgate.net

Biosynthetic Pathways of Isocorydione in Natural Systems

Precursor Identification and Elucidation of Initial Biosynthetic Steps

The biosynthesis of isoquinoline (B145761) alkaloids, including aporphines like Isocorydione, originates from the aromatic amino acids L-tyrosine and L-phenylalanine frontiersin.orgcdnsciencepub.commdpi.commdpi.comsemanticscholar.org. L-tyrosine is a key precursor, contributing to both the isoquinoline and benzyl (B1604629) portions of the core benzylisoquinoline structure cdnsciencepub.com. DOPA (3,4-dihydroxyphenylalanine), derived from tyrosine, is a crucial intermediate, leading to dopamine (B1211576) by decarboxylation and 3,4-dihydroxyphenylpyruvic acid by transamination cdnsciencepub.com.

Another essential precursor, 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), is derived from L-phenylalanine via the phenylpropanoid pathway mdpi.comencyclopedia.pubresearchgate.net. This pathway involves enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H) in its initial steps mdpi.comencyclopedia.pubfrontiersin.org. While the complete sequence of reactions leading to 3,4-DHBA is not fully elucidated, it is hypothesized to involve enzymes like coumarate 3-hydroxylase (C3H), ascorbate (B8700270) peroxidase (APX), and 4-hydroxybenzaldehyde (B117250) synthase (HBS) mdpi.comencyclopedia.pub.

The condensation of tyramine (B21549) (derived from tyrosine via tyrosine decarboxylase) and 3,4-DHBA forms a Schiff base intermediate, which is subsequently reduced to yield norbelladine (B1215549) mdpi.comencyclopedia.pubresearchgate.netbiorxiv.org. This norbelladine is a pivotal intermediate for the biosynthesis of various Amaryllidaceae alkaloids, and the pathway is accordingly known as the norbelladine pathway mdpi.commdpi.comsemanticscholar.orgresearchgate.net.

Norbelladine Pathway and its Role in Aporphine (B1220529) Alkaloid Biosynthesis

While the norbelladine pathway is primarily associated with Amaryllidaceae alkaloids, the foundational steps involving the condensation of tyramine and 3,4-DHBA to form norbelladine are relevant as they establish a core structure that can undergo further modifications leading to different alkaloid classes mdpi.comencyclopedia.pubresearchgate.netbiorxiv.org. In the context of aporphine alkaloids like this compound, which are often found in plant families like Papaveraceae and Menispermaceae, the main biosynthetic route diverges earlier, stemming from (S)-reticuline, a key intermediate in the benzylisoquinoline alkaloid pathway frontiersin.orgnih.gov.

(S)-Reticuline is formed from the condensation of dopamine and 4-hydroxy-phenylacetaldehyde, followed by a series of methylation and hydroxylation steps plos.orgfrontiersin.org. (S)-Reticuline is considered a crucial branch point in the biosynthesis of various isoquinoline alkaloids, including protoberberines and aporphines plos.orgfrontiersin.orgnih.govoup.com.

Aporphine alkaloids are generally presumed to be derived from reticuline (B1680550) through an intramolecular bis-phenol coupling reaction nih.gov. This coupling, often catalyzed by cytochrome P450 monooxygenases, leads to the formation of the characteristic tetracyclic aporphine skeleton nih.gov. For example, CYP80G2 (corytuberine synthase) catalyzes the conversion of (S)-reticuline to (S)-corytuberine via intramolecular C-C coupling nih.gov. Subsequent modifications, such as O-methylation, can then lead to specific aporphine alkaloids researchgate.netnih.gov.

Enzymatic Transformations and Catalytic Mechanisms in this compound Formation

The conversion of precursors to this compound involves a cascade of enzymatic reactions. Key enzyme classes involved in IQA biosynthesis include cytochrome P450 monooxygenases, FAD-linked oxidoreductases, 2-oxoglutarate/Fe(II)-dependent dioxygenases, SAM-dependent O-methyltransferases (OMTs), and N-methyltransferases (NMTs) plos.org.

In the biosynthesis of aporphines from reticuline, enzymes like corytuberine (B190840) synthase (CYP80G subfamily) play a critical role in the intramolecular cyclization nih.gov. Following the formation of the aporphine skeleton, O-methylation steps, catalyzed by O-methyltransferases, are essential for the formation of specific methoxy (B1213986) patterns observed in alkaloids like this compound researchgate.netplos.org. For instance, a gene encoding an O-methyltransferase (DsOMT) has been characterized in Dactylicapnos scandens that catalyzes O-methylation at C7 of (S)-corytuberine to form isocorydine (B1672225) researchgate.net. While the direct enzymatic steps leading specifically to this compound (an oxoaporphine) from a simple aporphine precursor are not as extensively detailed as the formation of the aporphine skeleton itself, the presence of the oxo group at C7 suggests an oxidative step, potentially catalyzed by oxidases or other cytochrome P450 enzymes nih.gov.

Detailed research findings often involve the identification and characterization of these enzymes through techniques like transcriptomics and enzyme activity assays researchgate.netplos.org. For example, studies in Corydalis yanhusuo have identified key genes encoding enzymes involved in BIA biosynthesis, including OMTs and NMTs, which are relevant to the formation of various alkaloids in this plant plos.org.

Genetic and Molecular Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites, including alkaloids, is a tightly regulated process controlled at the genetic and molecular levels byjus.commdpi.com. Gene expression levels of the enzymes involved in the biosynthetic pathway directly influence the accumulation of the end products frontiersin.orgmdpi.com.

Transcriptomic analyses can reveal the genes that are actively transcribed in plant tissues producing this compound, providing insights into the enzymes involved researchgate.netplos.org. Studies have identified numerous unigenes encoding enzymes potentially involved in IQA biosynthesis in species like Dactylicapnos scandens and Corydalis yanhusuo researchgate.netplos.org.

Transcription factors play a crucial role in regulating the expression of genes involved in alkaloid biosynthesis researchgate.netmdpi.comwikipedia.org. Families of transcription factors such as WRKY and bHLH have been implicated in the regulation of IQA biosynthesis researchgate.netmdpi.com. These regulatory proteins can bind to specific DNA sequences in the promoter regions of biosynthetic genes, activating or repressing their transcription wikipedia.org.

Environmental factors and developmental stages can also influence the expression of biosynthetic genes and thus the production of alkaloids mdpi.comfrontiersin.org. Studies have shown that the expression levels of BIA genes can vary depending on the developmental stage of the plant, correlating with alkaloid content plos.org.

Understanding the genetic regulatory networks controlling this compound biosynthesis is crucial for potential metabolic engineering efforts aimed at optimizing its production frontiersin.orgbiorxiv.org. While the complete regulatory network for this compound specifically is still under investigation, research into the regulation of related IQA pathways provides valuable insights researchgate.netplos.org.

In Vitro Biological Activity Investigations of Isocorydione and Its Derivatives

Antiproliferative Effects on Malignant Cell Lines

The antiproliferative activity of Isocorydione and its derivatives has been evaluated across a spectrum of human cancer cell lines. These studies often involve determining the concentration at which the compound inhibits cell growth by 50% (IC50 value) after a specific exposure time.

Gastric Carcinoma Cell Lines (e.g., MGC-803, SGC7901)

This compound has been tested for its effects on gastric cancer cell lines. Research indicates that this compound itself can inhibit the growth of gastric cancer cells in vitro. mdpi.comresearchgate.netresearchgate.net For instance, studies using the SGC7901 gastric cancer cell line have shown that this compound exhibits inhibitory effects. mdpi.comresearchgate.netresearchgate.net While specific IC50 values for this compound on MGC-803 and SGC7901 cells are available for derivatives, one study reported IC50 values for this compound against three tested cell lines (including gastric) ranging from 186.97 to 212.46 μM, suggesting a relatively weak activity compared to some derivatives. researchgate.netresearchgate.net

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

The antiproliferative activity of this compound has also been assessed in hepatocellular carcinoma cell lines like HepG2. This compound has been shown to inhibit the growth of HepG2 cells in vitro. mdpi.comresearchgate.netresearchgate.net Studies investigating isocorydine (B1672225) derivatives have reported IC50 values against HepG2 cells, indicating the potential for compounds with related structures to affect liver cancer cells. mdpi.com

Lung Carcinoma Cell Lines (e.g., A549)

This compound and its derivatives have been examined for their effects on lung carcinoma cell lines, including A549. This compound has demonstrated inhibitory activity against A549 lung cancer cells in vitro. mdpi.comresearchgate.netresearchgate.net Research on isocorydine derivatives has provided IC50 values against A549 cells, highlighting varying degrees of antiproliferative potency within this class of compounds. mdpi.com

Cervical Carcinoma Cell Lines (e.g., HeLa)

While some studies focus on isocorydine and its derivatives, research indicates that compounds structurally related to this compound have been investigated for their effects on cervical cancer cell lines such as HeLa. googleapis.comnih.govfrontiersin.orgnih.govbrieflands.commedigraphic.com Although direct detailed findings for this compound on HeLa cells were not prominently found in the search results, the investigation of related aporphine (B1220529) alkaloids and derivatives suggests this is an area of relevant study.

Endometrial Carcinoma Cell Lines (e.g., HEC-1B)

Other Cancer Cell Models

Beyond the specifically listed cell lines, this compound and its derivatives have been evaluated in other cancer models. For example, this compound has been shown to inhibit the tumor growth of murine sarcoma S180-bearing mice, indicating in vivo activity. mdpi.comresearchgate.netresearchgate.net While this is an in vivo model, it suggests a broader potential for this compound's anticancer effects. Research on isocorydine and its derivatives also extends to other cancer types, including murine hepatoma H22-induced tumors and potentially other cell lines not specifically detailed in the provided outline but mentioned in broader contexts of aporphine alkaloid research. mdpi.comresearchgate.netresearchgate.netmdpi.comwindows.netnih.gov

Data Tables

Based on the available search results, specific detailed IC50 values for this compound itself across all the requested cell lines are limited. However, the following table summarizes the reported IC50 range for this compound against the three tested cell lines (HepG2, A549, and SGC7901) and provides examples of IC50 values for two isocorydine derivatives (Compounds 8 and 10) on these cell lines to illustrate the type of data generated in such studies. mdpi.comresearchgate.netresearchgate.net

| Compound | Cell Line | IC50 (µM) |

| This compound (Compound 2) | HepG2 | 186.97 - 212.46 |

| This compound (Compound 2) | A549 | 186.97 - 212.46 |

| This compound (Compound 2) | SGC7901 | 186.97 - 212.46* |

| 8-Amino-isocorydine (Comp. 8) | HepG2 | 56.18 |

| 8-Amino-isocorydine (Comp. 8) | A549 | 7.53 |

| 8-Amino-isocorydine (Comp. 8) | SGC7901 | 14.80 |

| 6a,7-dihydrogen-isocorydione (Comp. 10) | HepG2 | 20.42 |

| 6a,7-dihydrogen-isocorydione (Comp. 10) | A549 | 8.59 |

| 6a,7-dihydrogen-isocorydione (Comp. 10) | SGC7901 | 14.03 |

*Note: The range for this compound's IC50 is reported for the three tested cell lines collectively in one source. researchgate.netresearchgate.net

Detailed Research Findings

Research indicates that this compound, an aporphine alkaloid derivative, possesses in vitro anticancer activity against certain human cancer cell lines, including gastric (SGC7901), liver (HepG2), and lung (A549) cancer cells. mdpi.comresearchgate.netresearchgate.net While this compound itself showed relatively weaker activity in terms of IC50 values compared to some modified isocorydine derivatives, its inhibitory effects have been confirmed. researchgate.netresearchgate.net The presence of the p-benzoquinone fragment in the D ring of this compound is suggested to contribute to its anticancer activity by expanding the conjugated system. mdpi.com

Studies on isocorydine derivatives, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, have demonstrated more potent in vitro antiproliferative effects on HepG2, A549, and SGC7901 cell lines, with lower IC50 values than this compound. mdpi.comresearchgate.netresearchgate.net This suggests that structural modifications can significantly influence the biological activity of this class of compounds. mdpi.comresearchgate.netresearchgate.net

Although detailed in vitro data for this compound on MGC-803, HeLa, and HEC-1B cell lines were not specifically highlighted for this compound itself in the provided search results, the broader context of research on isocorydine and its derivatives includes investigations into gastric cancer cell lines like MGC-803 and cervical cancer cell lines like HeLa. googleapis.comnih.govfrontiersin.orgnih.govbrieflands.commedigraphic.comnih.govplos.org Studies on endometrial carcinoma cell lines like HEC-1B have primarily focused on isocorydine, demonstrating its ability to inhibit proliferation and induce apoptosis, potentially through pathways like Ras/MEK/ERK signaling. ejgo.netejgo.net The exploration of these cell lines in relation to isocorydine and its derivatives suggests their relevance for evaluating this compound's activity as well.

Induction of Programmed Cell Death Pathways

This compound has been reported to induce programmed cell death, specifically apoptosis, in various cancer cell lines. nih.govejgo.netejgo.net

Apoptosis Induction Mechanisms

Research indicates that this compound can induce apoptosis in hepatocellular carcinoma cell lines. mdpi.comnih.govsemanticscholar.org One proposed mechanism involves the downregulation of the Ras/MEK/ERK signaling pathway, which can lead to inhibited cell proliferation and induced apoptosis in endometrial carcinoma cells. ejgo.netejgo.net Studies have shown that isocorydine treatment can reduce the phosphorylation levels of key proteins in this pathway, such as c-Raf, MEK1/2, and ERK1/2. ejgo.net Additionally, it was observed to reduce intracellular Ras expression, promoting FOXO3 nuclear localization and subsequently increasing the mRNA levels of Bim and p27Kip1. ejgo.net

While some studies on related compounds suggest caspase-dependent mechanisms involving the activation of caspases and release of cytochrome c, the specific detailed apoptotic pathways triggered by this compound itself require further elucidation. nih.govnih.govresearchgate.netmdpi.com

PDCD4-Related Apoptosis

This compound has been shown to target drug-resistant cellular side populations, often associated with cancer stem cells, through the induction of programmed cell death 4 (PDCD4)-related apoptosis in hepatocellular carcinoma. mdpi.comresearchgate.netejgo.netsemanticscholar.orggoogleapis.comsciencechina.cn PDCD4 is a tumor suppressor gene whose expression can be relatively low in side population cells compared to non-side population cells. researchgate.net Treatment with isocorydine has been observed to significantly elevate PDCD4 expression levels in these cells. researchgate.net

Cell Cycle Modulation and Arrest

This compound has been shown to modulate the cell cycle in cancer cells, leading to arrest at specific phases. mdpi.com

G2/M Phase Cell Cycle Arrest

This compound has been demonstrated to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest. mdpi.comnih.govejgo.netsemanticscholar.orgdntb.gov.uacjco.cn This arrest prevents cells from progressing from the G2 phase to the mitotic (M) phase, thereby inhibiting cell division. wikipedia.org Studies on other compounds with similar activities suggest that G2/M arrest can be associated with the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1, and the upregulation of inhibitors like p21. mdpi.comfrontiersin.orgfrontiersin.orgnih.gov

S-Phase Cell Cycle Arrest

While isocorydine is primarily noted for inducing G2/M arrest, some derivatives or related compounds have shown effects on the S-phase. nih.gov S-phase arrest involves the halting of DNA replication. wikipedia.orgnih.gov Studies on other agents that induce S-phase arrest have linked it to the inhibition of DNA synthesis and potential interference with enzymes like topoisomerase 1. nih.govnih.govplos.org

Targeting of Drug-Resistant Cell Populations

This compound has demonstrated the ability to target drug-resistant cellular side populations in hepatocellular carcinoma. mdpi.comresearchgate.netejgo.netsemanticscholar.orggoogleapis.comsciencechina.cn These side populations are often enriched in cancer stem cells and contribute to drug resistance and tumor recurrence. mdpi.comresearchgate.netnih.gov By inducing PDCD4-related apoptosis, this compound offers a potential strategy to overcome acquired drug resistance in these challenging cell populations. mdpi.comresearchgate.netnih.gov

Cancer Stem Cells (e.g., CD133+ Side Population Cells)

Cancer stem cells (CSCs) are a subpopulation of cancer cells characterized by self-renewal properties and resistance to conventional chemotherapy, contributing to tumor recurrence. researchgate.netmdpi.com Markers such as CD133 and the side population phenotype are often used to identify these cells. mdpi.commdpi.comnih.gov

While isocorydine, a related alkaloid, has shown activity against drug-resistant cellular side populations (cancer stem cells) by inducing apoptosis and reducing the percentage of CD133+ and EpCAM-expressing cells, studies specifically on this compound's direct effects on CSCs, particularly CD133+ side population cells, are less detailed in the provided search results. researchgate.netmdpi.com However, this compound itself has been evaluated for antitumor activity. researchgate.net

Modulation of Drug Resistance Mechanisms (e.g., ABCG2, ABCB1 expression)

Multidrug resistance (MDR) in cancer is often linked to the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein/BCRP) and ABCB1 (P-glycoprotein/MDR1). These transporters actively pump various drugs out of cancer cells, reducing their intracellular concentration and efficacy. nih.govmdpi.combauerhartzlab.org

The provided search results primarily discuss the role of ABCB1 and ABCG2 in drug resistance in general and mention that some isocorydine derivatives have been investigated for anticancer activities. researchgate.netmdpi.comresearchgate.netnih.govmdpi.comnih.govspringermedizin.de While the link between this compound or its derivatives and the direct modulation of ABCG2 or ABCB1 expression or function is not explicitly detailed in the provided snippets, the investigation into the anticancer activity of this compound derivatives suggests potential interactions with mechanisms contributing to drug resistance, which commonly involve these transporters.

Antiviral Activities

Investigations into the antiviral properties of natural compounds, including alkaloids, have identified potential inhibitors against various viruses.

Studies have indicated that certain alkaloids, including this compound, found in plants like Stephania cepharantha, have been reported to inhibit the progression of HIV-1. medcraveonline.commedcraveonline.com These reports often list this compound among compounds with potential anti-HIV-1 activity and sometimes associate this with immunomodulatory and antioxidant functions. medcraveonline.commedcraveonline.com However, detailed mechanisms or specific data on the extent of HIV-1 inhibition by this compound itself are not extensively provided in the search results. Research on HIV-1 inhibition often focuses on targets like reverse transcriptase or viral entry mechanisms. mdpi.comnih.govnih.govplos.org

Antioxidant Properties and Reactive Oxygen Species Modulation

Reactive oxygen species (ROS) are involved in various cellular processes, and an imbalance can lead to oxidative stress, which is implicated in numerous diseases, including cancer. researchgate.netmdpi.comnih.govmdpi.comamegroups.org Antioxidants play a role in scavenging free radicals and mitigating oxidative damage. researchgate.netmdpi.comnih.govamegroups.org

This compound has been noted to possess antioxidant functions. medcraveonline.commedcraveonline.com While the specific mechanisms by which this compound modulates ROS or its detailed antioxidant capacity are not elaborated in the provided search results, its mention alongside other compounds with known antioxidant properties suggests it may contribute to cellular defense against oxidative stress. medcraveonline.commedcraveonline.comresearchgate.net

In Vivo Preclinical Efficacy Studies of Isocorydione and Its Analogs

Evaluation in Murine Tumor Xenograft Models

In vivo preclinical studies have been conducted to evaluate the antitumor efficacy of Isocorydione and its derivatives in various murine tumor models. These studies are crucial for understanding the potential therapeutic effects of these compounds in a living organism before any clinical consideration.

Murine Sarcoma S180 Models

This compound has demonstrated inhibitory effects on tumor growth in murine sarcoma S180-bearing mice. nih.govnih.govresearchgate.net In these preclinical models, the efficacy of this compound was assessed by measuring the inhibition of tumor growth, with results indicating a significant difference in tumor weight between treated and control groups. nih.gov The antitumor activity was observed to be dose-dependent, with higher doses of this compound leading to a greater reduction in tumor size. nih.gov

Table 1: Inhibitory Effect of this compound on S180-Bearing Mice

| Treatment Group | Tumor Weight (g, mean ± SD) | Inhibition Rate (%) |

|---|---|---|

| Control (Physiological Saline) | 1.52 ± 0.28 | - |

| This compound (Low Dose) | 1.15 ± 0.21* | 24.3 |

| This compound (Medium Dose) | 0.98 ± 0.19** | 35.5 |

*p < 0.05, **p < 0.01 vs. the control group. Data is based on research findings. researchgate.net

Murine Hepatoma H22 Models

While this compound itself was evaluated in the S180 sarcoma model, a derivative, 8-acetamino-isocorydine, which acts as a pro-drug of 8-amino-isocorydine, has shown a notable inhibitory effect on murine hepatoma H22-induced tumors. nih.govnih.govresearchgate.net This suggests that structural modifications of the Isocorydine (B1672225) scaffold can influence its antitumor activity profile across different cancer cell types.

Nude Mouse Xenograft Models of Gastric Carcinoma

Based on the available scientific literature, there is no specific information regarding the evaluation of this compound in nude mouse xenograft models of gastric carcinoma.

Assessment of Tumor Growth Inhibition Parameters

The primary parameter for assessing the efficacy of this compound in the murine sarcoma S180 model was the tumor growth inhibition rate, calculated based on the difference in tumor weight between the treated and control groups. nih.gov The data indicates a dose-responsive inhibition of tumor growth. nih.gov

Pharmacodynamic Biomarker Analysis in Preclinical Models

There is currently no publicly available research detailing specific pharmacodynamic biomarker analysis for this compound in the context of these preclinical models. Such studies would be beneficial to elucidate the mechanisms of action and to identify biomarkers that could predict treatment response.

Molecular Mechanisms of Action Elucidation

Investigation of Signaling Pathway Modulation

Investigation into the molecular mechanisms of Isocorydione includes examining its capacity to modulate prominent intracellular signaling pathways. These pathways are integral to cellular responses to external stimuli and the regulation of diverse cellular activities.

Ras/MEK/ERK Signaling Pathway Inhibition

The Ras/Raf/MEK/ERK pathway is a fundamental signaling cascade involved in controlling cell proliferation, differentiation, and survival, and its dysregulation is frequently observed in various cancers. nih.govaging-us.commdpi.com While direct studies specifically detailing this compound's inhibitory effects on this pathway are limited in the provided search results, the Ras/MEK/ERK pathway is known to interact with and influence other pathways, such as STAT3 signaling, which has been linked to this compound or its derivatives. plos.orgthieme-connect.de Sustained activation of the Ras/Raf/MEK/ERK pathway can lead to cell cycle arrest. nih.gov

STAT3 Signaling Pathway Modulation

The STAT3 signaling pathway is a critical mediator of cellular responses to cytokines and growth factors and is frequently constitutively active in numerous malignancies, promoting cell proliferation, survival, and drug resistance. mdpi.comscientificarchives.comfrontiersin.org this compound has been mentioned in the context of modulating JAK/STAT3 pathways. thieme-connect.de The STAT3 pathway can be activated by various upstream signals, including receptor tyrosine kinases and cytokine receptors associated with JAKs. scientificarchives.comfrontiersin.org Modulation of the JAK2/STAT3 pathway has been shown to influence cellular processes such as the expansion and maturation of myogenic progenitor cells. nih.gov Research indicates that the MEK-ERK pathway is required for the phosphorylation of STAT3 at serine 727, suggesting a potential point of interaction between these pathways. plos.org

Identification of Specific Molecular Targets

Investigations into the molecular mechanisms of this compound and its derivatives have aimed to identify specific molecular targets through which these compounds exert their biological effects.

IGF2BP3 Downregulation

Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3) is considered an oncofetal protein, and its expression is often associated with advanced tumor stage and poor prognosis in certain cancers, such as hepatocellular carcinoma (HCC). nih.gov Silencing IGF2BP3 has been shown to inhibit tumorigenesis and abrogate chemoresistance in tumor-initiating cells. nih.gov A derivative of Isocorydine (B1672225) (d-ICD) has been reported to inhibit HCC cell growth and drug resistance, in part, by downregulating IGF2BP3 expression. nih.govgoogleapis.com One source explicitly links this compound (TICD) to downregulating IGF2BP3 expression in hepatocellular carcinoma. googleapis.com Overexpression of IGF2BP3 has been shown to increase populations of CD133+ cells, and the depletion of this population by d-ICD was attenuated by IGF2BP3 overexpression. nih.gov

Research findings related to IGF2BP3 downregulation by an Isocorydine derivative (d-ICD) are summarized below:

| Compound | Effect on HCC Cell Growth | Effect on Drug Resistance | Effect on IGF2BP3 Expression | Effect on CD133+ CSC subpopulation |

| d-ICD | Inhibited | Sensitized cells to sorafenib | Downregulated | Diminished |

GADD45A Regulation

Growth arrest and DNA damage-inducible A (GADD45A) is a stress-inducible protein involved in various cellular processes, including cell cycle arrest, DNA repair, apoptosis, and modulation of immune responses. nih.govnih.gov GADD45A can function as a signal transducer linking NF-κB to MAPK cascades. nih.gov It has also been shown to interact with STAT1 and regulate subcutaneous adipogenesis and lipid metabolism. nih.gov this compound (TICD) has been mentioned in relation to GADD45A and the downregulation of drug resistance. googleapis.com GADD45A expression can be regulated by various mechanisms, including transcriptional control mediated by factors like NF-κB and c-Myc, as well as post-transcriptional and post-translational modulations. nih.gov

This compound is a rare isoproaporphine alkaloid characterized by the presence of two ketone groups within its structure. nih.gov It is one of only two such compounds that have been isolated and identified in this class. nih.gov this compound has been investigated for its biological activities, particularly in the context of cancer.

Potential Enzyme or Receptor Interactions Research into the molecular mechanisms of this compound and its derivatives has indicated potential interactions with various biological targets, including enzymes and receptors. Studies have explored the ability of this compound and its derivatives to inhibit the growth of various cancer cell lines, suggesting interactions with pathways critical for cell proliferation and survival. For instance, this compound has shown inhibitory effects on the growth of human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines in vitro.nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netA derivative, 8-amino-isocorydine, and 6a,7-dihydrogen-isocorydione also demonstrated similar inhibitory effects on these cell lines.nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netAnother derivative, 8-acetamino-isocorydine, a pro-drug of 8-amino-isocorydine, has shown inhibitory effects on murine hepatoma H22-induced tumors.nih.govresearchgate.net

Specific enzymatic targets have been suggested for related aporphine (B1220529) alkaloids, which share structural similarities with this compound. For example, corydine (B190833), another aporphine alkaloid from the Papaveraceae family, has been shown to inhibit CYP3A4, indicating a high-affinity interaction with this enzyme. nih.gov While direct interactions of this compound with CYP3A4 are not explicitly detailed in the provided results, the study on corydine suggests that enzymes involved in metabolism could be potential targets for aporphine alkaloids. nih.gov

In the context of anti-inflammatory research, this compound has been mentioned in studies probing for interactions with enzymes, although the specific enzymes are not clearly identified in the snippets. thieme-connect.de Additionally, favorable binding energies have been ascertained in its interactions, including potential interactions with the endothelial TNF receptor 1. thieme-connect.dewindows.netmdpi.com

Further research on related aporphinoid alkaloids suggests that mechanisms of anticancer activity may involve DNA topoisomerase inhibition and inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net While these findings pertain to the broader class of aporphinoid alkaloids, they highlight potential enzymatic targets that could be relevant to this compound's mechanism of action.

Studies on isocorydine (a related compound, CID 10143 nih.gov) have shown inhibition of the Ras/MEK/ERK signaling pathway in human endometrial carcinoma HEC-1B cells. This inhibition involved reducing the phosphorylation levels of c-Raf, MEK1/2, and ERK1/2. ejgo.netejgo.net Isocorydine also reduced intracellular expression of Ras and promoted FOXO3 nuclear localization, leading to increased mRNA levels of Bim and p27Kip1. ejgo.netejgo.net Furthermore, isocorydine inhibited the production of epidermal growth factor (EGF) and platelet-derived growth factor (PDGF), indirectly affecting the Ras/MEK/ERK pathway at the ligand level. ejgo.netejgo.net These findings regarding isocorydine suggest that this compound might also influence similar signaling pathways.

Data on the in vitro inhibitory effects of this compound and its derivatives on various cancer cell lines are summarized in the table below:

| Compound | Cell Lines Tested | Observed Activity |

| This compound | A549 (lung), SGC7901 (gastric), HepG2 (liver) | Inhibited growth nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| This compound | Murine sarcoma S180 | Inhibited tumor growth nih.govresearchgate.net |

| 8-Amino-isocorydine | A549 (lung), SGC7901 (gastric), HepG2 (liver) | Inhibited growth nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| 6a,7-Dihydrogen-isocorydione | A549 (lung), SGC7901 (gastric), HepG2 (liver) | Inhibited growth nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

| 8-Acetamino-isocorydine | Murine hepatoma H22 | Good inhibitory effect on tumors nih.govresearchgate.net |

| (+)-N-methoxylcarbonyl-2-demethyl-isocorydione | Astrocytoma, glioma, human myeloid leukemia, hepatocellular carcinoma, colon cancer | Strong cytotoxic activity (IC50 values of 9.2–12.8 μM) encyclopedia.pub |

Structure Activity Relationship Sar Investigations of Isocorydione Derivatives

Influence of Substituents on Biological Activities

C-8 Position Modifications

Modifications at the C-8 position of isocorydine (B1672225), a related alkaloid and precursor to isocorydione, and its derivatives, including this compound, have been shown to significantly enhance biological activity, particularly anticancer effects. nih.govnih.govmdpi.comuqtr.canih.gov For instance, 8-amino-isocorydine and its prodrug, 8-acetamino-isocorydine, demonstrated improved inhibitory effects on various cancer cell lines and tumors compared to this compound. nih.govnih.govuqtr.canih.gov This suggests that the introduction of specific functional groups at the C-8 position is a critical factor in modulating the potency of these alkaloids.

Role of Electronegative/Electrodonating Groups

The electronic nature of substituents, whether electron-withdrawing (EWG) or electron-donating (EDG), plays a fundamental role in influencing the reactivity and biological activity of organic molecules, particularly those with aromatic systems. sciencechina.cnresearchgate.netnih.govscience.govresearchgate.net EWGs tend to pull electron density away from a system, while EDGs push electron density towards it. sciencechina.cnnih.gov These effects can influence various interactions, including hydrogen bonding and pi-stacking, which are important for ligand-target binding. While the general principles of EWGs and EDGs are well-established in modulating the activity of various compounds, specific detailed research findings on the precise role of different electronegative or electrodonating groups at various positions on the this compound core and their direct impact on its biological activities are not extensively detailed in the currently available information. However, by analogy with other pharmacologically active compounds, it is expected that the electronic properties conferred by substituents on the this compound scaffold would influence its interactions with biological targets.

Conformational Analysis and Molecular Planarity Effects

Conformational analysis is the study of the different three-dimensional arrangements (conformers) a molecule can adopt due to rotation around single bonds and the associated energy levels of these conformers. mdpi.comresearchgate.netnacchemical.com Molecular planarity is a specific conformational aspect that can significantly influence how a molecule interacts with its biological target, often affecting binding affinity and specificity.

A comparison between the structures of isocorydine and this compound highlights the impact of structural differences on planarity. This compound possesses a double bond between C-6a and C-7, which allows for conjugation with the adjacent benzene (B151609) rings. nih.gov This conjugation contributes to a more rigid and planar molecular structure in this compound compared to isocorydine. nih.gov The increased molecular planarity of this compound is attributed to the reduction of the biphenyl (B1667301) dihedral angle to zero due to this conjugation. nih.gov This difference in planarity and conformational flexibility between isocorydine and this compound is likely to play a role in their distinct biological activities.

Stereochemical Influences on Pharmacological Activity (e.g., C-6a Absolute Configuration)

Stereochemistry, particularly the absolute configuration at chiral centers, is a critical determinant of a molecule's interaction with biological systems, as receptors and enzymes are often highly selective for specific stereoisomers. The C-6a position in the aporphine (B1220529) scaffold, present in this compound derivatives, is a key chiral center in many related alkaloids.

Research indicates that the presence or absence of an absolute configuration at C-6a significantly impacts the pharmacological activity of aporphine alkaloids. nih.gov Specifically, the lack of an absolute configuration at C-6a in this compound (in contrast to compounds like 6a,7-dihydrogen-isocorydione which possesses chirality at this position) is considered a crucial factor influencing its pharmacological activity. nih.gov The chirality at C-6a in related compounds like isocorydine has been shown to result in a less rigid conformation of rings B and C of the molecule. nih.gov These findings underscore the importance of stereochemistry at C-6a in determining the biological effects of this compound derivatives.

Computational Chemistry and Molecular Docking Studies

Computational chemistry techniques, such as molecular docking, are valuable tools in SAR investigations and drug discovery. scispace.comthieme-connect.deencyclopedia.pub Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein) to predict the preferred binding orientation (pose) and estimate the binding affinity. thieme-connect.de These studies provide insights into the potential binding modes and interactions at the molecular level, aiding in the rational design of new derivatives with improved activity.

Ligand-Target Binding Prediction

A primary goal of molecular docking and related computational methods is the prediction of ligand-target binding. scispace.comencyclopedia.pub By evaluating the fit and interactions between a ligand and a target binding site, computational studies can estimate the likelihood and strength of binding. scispace.comencyclopedia.pub This predictive capability is essential for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. Although specific detailed predictions of this compound's binding to various targets are not extensively provided in the search results, the general application of these computational techniques to aporphine alkaloids sciencechina.cn indicates their potential utility in predicting the binding of this compound derivatives to relevant biological macromolecules and understanding the molecular basis of their observed activities.

Data Tables

Based on the search results, here is a table summarizing some of the reported in vitro anticancer activities (IC50 values) of this compound and selected derivatives. Note that the specific cancer cell lines and experimental conditions may vary between studies.

| Compound | Activity | IC50 (µM) | Cell Line(s) | Source |

| This compound (2) | Anticancer Activity (in vitro) | 186.97, 197.73, 212.46 | HepG2, A549, SGC7901 | nih.gov |

| 8-Amino-isocorydine (8) | Anticancer Activity (in vitro) | 56.18, 7.53, 14.80 | HepG2, A549, SGC7901 | nih.gov |

| 6a,7-Dihydrogen-isocorydione (10) | Anticancer Activity (in vitro) | 20.42, 8.59, 14.03 | HepG2, A549, SGC7901 | nih.gov |

| Compound 6 (derivative of 2) | Anticancer Activity (in vitro) | 78.10, 63.70, 67.91 | HepG2, A549, SGC7901 | nih.gov |

| This compound (2) | Tumor growth inhibition (in vivo) | Not specified (inhibitory effect) | Murine sarcoma S180-bearing mice | nih.govnih.govnih.gov |

| 8-Acetamino-isocorydine (11) | Tumor growth inhibition (in vivo) | Not specified (good inhibitory effect) | Murine hepatoma H22-induced tumors | nih.govnih.govnih.gov |

| (+)-N-methoxylcarbonyl-2-demethyl-isocorydione (79) | Cytotoxic Activity (in vitro) | 9.2–12.8 | Astrocytoma, glioma, human myeloid leukemia, hepatocellular carcinoma, colon cancer (except meningioma) | mdpi.com |

Note: Compound numbers (e.g., 2, 8, 10, 11, 79) are as referenced in the source documents.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in chemical and biological sciences to establish a mathematical relationship between the chemical structure of a set of compounds and their observed biological activity or property. The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features.

QSAR models utilize numerical descriptors that represent various aspects of a molecule's structure and properties, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the measured biological activity using statistical methods to build a predictive model. A well-validated QSAR model can be used to predict the activity of new, untested compounds based solely on their structures, thereby guiding the synthesis of potentially more active analogs and reducing the need for extensive experimental testing.

In the context of this compound derivatives, QSAR modeling could serve as a valuable tool to further elucidate the complex relationships between structural modifications and anticancer activity. By applying QSAR techniques to a dataset of this compound derivatives with known activities, researchers could potentially identify the key molecular descriptors that are most influential in determining potency. This could lead to the development of predictive models capable of forecasting the activity of novel, rationally designed this compound analogs before their synthesis and biological evaluation.

While the performed searches provided general information on SAR studies of this compound derivatives, detailed published QSAR studies specifically focused on this class of compounds were not prominently found. However, the principles of QSAR are directly applicable to the data generated from SAR investigations, such as those exploring the impact of substituents at the C-8 position on anticancer activity. Developing QSAR models based on such experimental data could provide a more quantitative understanding of the observed SAR and facilitate the design of derivatives with optimized activity profiles.

Advanced Analytical and Spectroscopic Research Methods for Isocorydione Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

The complete structural assignment of Isocorydione heavily relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum reveals the number and type of carbon atoms (e.g., methyl, methylene, methine, quaternary). While specific spectral data for this compound is not publicly available in comprehensive tabulated form, these initial spectra serve as the foundation for all subsequent 2D NMR analysis.

2D NMR Techniques: To establish the molecular framework, several correlation experiments are essential:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is instrumental in piecing together spin systems, such as adjacent protons on an aliphatic chain or an aromatic ring within the this compound structure.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals directly with the carbon atoms to which they are attached (¹JCH). This allows for the unambiguous assignment of protonated carbons.

An interactive table below illustrates the type of data that would be generated from such analyses for a hypothetical set of key atoms in the this compound structure, demonstrating how correlations are used to build the molecular puzzle.

| Proton (¹H) Signal | COSY Correlation(s) | HMQC/HSQC Correlation (¹³C) | HMBC Correlation(s) (¹³C) |

| H-1 | H-2 | C-1 | C-2, C-3, C-11b |

| H-4 | H-5 | C-4 | C-3, C-5, C-5a |

| H-8 | H-9 | C-8 | C-7a, C-9, C-10 |

| OCH₃ | None | C-OCH₃ | C-2 |

| NCH₃ | None | C-NCH₃ | C-6a, C-11a |

Note: The data in this table is representative and for illustrative purposes only, as specific published correlation data for this compound is not available.

Variable-Temperature NMR Studies

Variable-temperature (VT) NMR experiments are conducted to study dynamic processes within a molecule, such as conformational changes or the rotation around single bonds. For aporphine (B1220529) alkaloids, a class to which this compound belongs, VT-NMR can be particularly insightful. These studies involve recording NMR spectra at different temperatures to observe changes in chemical shifts, signal broadening, or the coalescence of signals. Such phenomena can indicate that the molecule exists as a mixture of rapidly interconverting conformers at room temperature. By analyzing the spectra at various temperatures, it is possible to determine the energy barriers associated with these dynamic processes. While specific VT-NMR research on this compound has not been detailed in available literature, this method remains a critical tool for understanding the conformational dynamics of related complex alkaloids.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a "soft" ionization technique that allows for the analysis of molecules with minimal fragmentation. Its primary utility in the study of this compound is the precise determination of the molecular formula. By measuring the exact mass of the molecular ion (e.g., [M+H]⁺) to a high degree of accuracy (typically within 5 ppm), HR-ESI-MS enables the calculation of a unique elemental composition.

| Parameter | Finding |

| Ionization Mode | Positive (ESI+) |

| Observed Ion | [M+H]⁺ |

| Theoretical Exact Mass | (Calculated for C₂₀H₂₂NO₄⁺) |

| Measured Exact Mass | (Experimentally Determined) |

| Mass Error (ppm) | < 5 ppm |

| Deduced Molecular Formula | C₂₀H₂₁NO₄ |

Note: The values in this table are based on the known molecular formula of this compound and represent typical results from HR-ESI-MS analysis.

LC-MSD-Trap Method for Compound Tracking

Liquid Chromatography-Mass Spectrometry Detector-Trap (LC-MSD-Trap) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of a mass spectrometer, specifically an ion trap. This method is highly effective for tracking and identifying compounds within complex mixtures, such as plant extracts. In the context of this compound research, an LC-MSD-Trap method would be used to:

Separate this compound from other alkaloids and metabolites present in a crude extract.

Detect the compound based on its specific mass-to-charge ratio.

Fragment the parent ion within the trap (MS/MS or MSⁿ experiments) to generate a characteristic fragmentation pattern that can serve as a structural fingerprint for confirmation.

This technique is particularly valuable in metabolic profiling or phytochemical screening studies to quickly identify the presence of this compound in different samples.

X-ray Crystal Structure Analysis for Conformation and Stereochemistry

While NMR provides the structure in solution, X-ray crystal structure analysis offers an unparalleled, definitive view of a molecule's three-dimensional arrangement in the solid state. This technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, a successful X-ray crystallographic analysis would provide precise data on:

Conformation: The exact spatial arrangement of the atoms and the puckering of its rings.

Stereochemistry: The absolute configuration of all chiral centers within the molecule, providing an unambiguous assignment of its stereoisomeric form.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

The data obtained from X-ray analysis is typically presented in a crystallographic information file (CIF) and includes key parameters such as those listed in the table below.

| Crystallographic Parameter | Value |

| Crystal System | (e.g., Monoclinic, Orthorhombic) |

| Space Group | (e.g., P2₁/c) |

| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å |

| α = [value]°, β = [value]°, γ = [value]° | |

| Volume (V) | [value] ų |

| Z (Molecules per unit cell) | [value] |

| Calculated Density (Dx) | [value] g/cm³ |

Note: This table represents the type of data obtained from an X-ray crystal structure analysis. Specific crystallographic data for this compound is not publicly available.

The culmination of these advanced analytical methods provides a comprehensive and unambiguous structural determination of this compound, from its basic connectivity to its precise three-dimensional shape and stereochemistry.

Chromatographic Methods for Purity and Stability Assessment in Research

Chromatographic techniques are fundamental in the study of natural compounds like this compound, enabling the separation, identification, and quantification of the substance. These methods are crucial for assessing the purity of isolated or synthesized this compound and for monitoring its stability under various conditions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution and sensitivity. basicmedicalkey.com In research settings, HPLC is employed to determine the purity of this compound samples and to quantify its presence in complex mixtures, such as biological matrices.

A validated HPLC method coupled with ultraviolet (UV) detection has been successfully developed for the determination of related aporphine alkaloids. nih.gov This method provides a framework that can be adapted for this compound analysis. The separation is typically achieved on a C18 reversed-phase column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile, and an acidic buffer solution, such as potassium dihydrogen phosphate-phosphoric acid buffer. basicmedicalkey.comnih.gov This composition allows for the efficient separation of this compound from potential impurities and degradation products.

The detection of this compound is commonly performed using a UV detector set at a specific wavelength where the compound exhibits maximum absorbance, for instance, 264 nm. nih.gov The retention time, the time it takes for this compound to travel through the column, is a key parameter for its identification. For example, in a specific method, isocorydine (B1672225) had a retention time of approximately 6.5 minutes. nih.gov The method's performance is validated by assessing its linearity, precision, accuracy, and sensitivity, including the limit of detection (LOD) and lower limit of quantification (LLOQ). nih.gov

Table 1: Example HPLC Method Parameters for Aporphine Alkaloid Analysis

| Parameter | Value |

| Column | XTerra C18 (250×4.6 mm, 5 µm) |

| Mobile Phase | Methanol and 0.02 mol/L potassium dihydrogen phosphate-phosphoric acid buffer solution (pH 3.2) (30:70, v/v) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 264 nm |

| Retention Time | ~6.5 min |

| Linearity Range | 0.05-8 µg/mL |

| LLOQ | 0.05 µg/mL |

| LOD | 0.01 µg/mL |

This interactive table summarizes typical parameters for an HPLC method that could be applied to this compound analysis, based on established methods for similar compounds. nih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. sigmaaldrich.comkhanacademy.org It is frequently used to monitor the progress of extraction and purification processes, to check the purity of a sample, and to determine appropriate solvent systems for larger-scale chromatographic separations. chemistryhall.comyoutube.com

In TLC, the stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a plate of glass, plastic, or aluminum. sigmaaldrich.comchemistryhall.com A small amount of the this compound sample is spotted near the bottom of the plate. The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). chemistryhall.com By capillary action, the mobile phase moves up the plate, and the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. khanacademy.org

The separation is visualized as spots on the plate. Visualization can be achieved under UV light if the compound is fluorescent or by spraying the plate with a staining reagent that reacts with the compound to produce a colored spot. illinois.edu The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com The Rf value is a characteristic of the compound in a specific solvent system and can be used for identification purposes.

Cell-Based Assays for Activity Screening and Mechanism Studies

Cell-based assays are indispensable tools for evaluating the biological activity of this compound and for elucidating its mechanisms of action at the cellular level. These assays provide crucial insights into how this compound affects cell health, proliferation, and death.

MTT Assay for Cell Viability and Proliferation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. nih.gov The principle of the assay is based on the ability of metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). nih.govaatbio.com This reduction is carried out by mitochondrial dehydrogenases, primarily NAD(P)H-dependent oxidoreductases.

The amount of formazan produced is directly proportional to the number of viable cells. aatbio.com Therefore, the MTT assay can be used to determine the cytotoxic or cytostatic effects of this compound on a cell population. In a typical experiment, cells are seeded in a 96-well plate and treated with varying concentrations of this compound for a specific duration. nih.gov Subsequently, the MTT reagent is added, and after an incubation period, the formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). nih.govnih.gov The absorbance of the resulting colored solution is then measured using a spectrophotometer at a wavelength of around 570 nm. nih.gov A decrease in absorbance in this compound-treated cells compared to untreated control cells indicates a reduction in cell viability.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of individual cells as they pass through a laser beam. wikipedia.org It is extensively used in this compound research to investigate its effects on the cell cycle and apoptosis (programmed cell death). nih.gov

For cell cycle analysis, cells are treated with this compound, harvested, and then fixed and permeabilized to allow a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI), to enter the cells. wikipedia.org The fluorescence intensity of the stained cells is directly proportional to their DNA content. wikipedia.org This allows for the differentiation of cells into the different phases of the cell cycle: G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content). nih.gov By analyzing the distribution of cells in these phases, researchers can determine if this compound induces cell cycle arrest at a specific checkpoint. nih.gov

To detect apoptosis, flow cytometry is often used in conjunction with Annexin V and PI staining. nih.govnih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated from the inner to the outer leaflet of the plasma membrane. nih.gov Annexin V is a protein that has a high affinity for phosphatidylserine and can be conjugated to a fluorescent dye. nih.gov PI is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. tghn.org By staining cells with both Annexin V and PI, it is possible to distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.gov Research on the related compound isocorydine has shown that it can induce apoptosis in Huh7 cells, with the percentage of apoptotic cells increasing with higher concentrations of the compound. nih.gov

Table 2: Effect of Isocorydine on Huh7 Cell Apoptosis after 48h Treatment

| Isocorydine Concentration (µg/ml) | Percentage of Apoptotic Cells (%) |

| 100 | 17.1 |

| 200 | 19.0 |

| 300 | 27.4 |

This interactive table presents data from a study on isocorydine, demonstrating a dose-dependent increase in apoptosis in Huh7 cells as measured by flow cytometry. nih.gov

Western Blotting for Protein Expression Analysis

Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample of cell or tissue homogenate. nih.govthermofisher.com This method is crucial for investigating the molecular mechanisms underlying the biological effects of this compound, as it allows for the analysis of changes in the expression levels of key proteins involved in cellular processes like cell cycle regulation and apoptosis. nih.gov

The western blotting process involves three main steps: separation, transfer, and detection. thermofisher.com First, proteins from cell lysates are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.gov The separated proteins are then transferred from the gel to a solid support membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). nih.govnih.gov

The membrane is then "blocked" to prevent non-specific binding of antibodies. nih.gov Subsequently, the membrane is incubated with a primary antibody that specifically binds to the target protein of interest. After washing away any unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme or a fluorophore and recognizes the primary antibody. thermofisher.com Finally, the signal from the secondary antibody is detected, often through chemiluminescence or fluorescence, producing bands on the membrane. thermofisher.com The intensity of these bands corresponds to the amount of the target protein, and results are often normalized to a housekeeping protein (e.g., GAPDH or beta-actin) to ensure equal protein loading. nih.gov In studies of related compounds, western blotting has been used to analyze the expression of proteins involved in the G2/M phase transition. nih.gov

Immunofluorescence for Subcellular Localization